REACTION_CXSMILES
|
[CH2:1]=[C:2]1[CH2:5][CH2:4][CH2:3]1.Cl/[C:7](=[N:13]\[OH:14])/[C:8]([O:10][CH2:11][CH3:12])=[O:9].C(=O)(O)[O-].[Na+]>C(OCC)(=O)C>[CH2:11]([O:10][C:8]([C:7]1[CH2:1][C:2]2([CH2:5][CH2:4][CH2:3]2)[O:14][N:13]=1)=[O:9])[CH3:12] |f:2.3|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C=C1CCC1
|
Name
|
|
Quantity
|
6.55 g
|
Type
|
reactant
|
Smiles
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Cl\C(\C(=O)OCC)=N/O
|
Name
|
|
Quantity
|
16.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
Cl\C(\C(=O)OCC)=N/O
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was sealed
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at room temperature for an additional 12 hours
|
Duration
|
12 h
|
Type
|
WASH
|
Details
|
washed successively with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=NOC2(CCC2)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |